molecular formula C12H18N2 B1336013 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine CAS No. 2637-31-2

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Cat. No. B1336013
CAS RN: 2637-31-2
M. Wt: 190.28 g/mol
InChI Key: BHHICRFDCVVASL-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is a derivative of dihydroquinoline, which is a heterocyclic aromatic organic compound. Dihydroquinolines are known for their presence in various natural products and pharmaceuticals. The specific structure of this compound suggests it may have interesting biological activities or could serve as a building block for more complex molecules.

Synthesis Analysis

The synthesis of dihydroquinoline derivatives can be achieved through various methods. For instance, a related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, was synthesized using a Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, novel 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives were designed and synthesized, indicating that the synthesis of such compounds is feasible and can be tailored for specific biological activities .

Molecular Structure Analysis

The molecular structure of dihydroquinoline derivatives can be extensively studied using techniques such as X-ray crystallography and density functional theory (DFT). For example, the crystal structure of a related compound was determined by X-ray crystallography, and its molecular geometry and other properties were analyzed using DFT with a 6-31G (d,p) basis set . These studies can provide insights into the conformational stability and electronic properties of the molecule, which are crucial for understanding its reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Dihydroquinoline derivatives can participate in various chemical reactions. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones via a one-pot, three-component reaction indicates that dihydroquinoline compounds can be versatile intermediates in multicomponent reactions . Additionally, the domino reaction of aromatic amines with cyclic enol ethers to synthesize tetrahydroquinoline derivatives demonstrates the reactivity of such compounds in water, which is an environmentally friendly solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinoline derivatives can be predicted and analyzed using computational methods. For instance, the calculated NMR chemical shift values and vibrational wavenumbers of a related compound showed good agreement with experimental data, suggesting that theoretical calculations can be a reliable tool for predicting these properties . The electronic absorption spectrum can also be predicted, which is important for understanding the optical properties of the compound . Furthermore, the thermodynamic properties can be investigated using theoretical calculations, providing additional information about the stability and reactivity of the molecule .

Scientific Research Applications

Biological Evaluation of Tetrahydroquinoline Hybrids

A study synthesized 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one, a hybrid compound, and evaluated its in vitro activities including antioxidant, antitryptic, and inhibition of albumin denaturation. Lipophilicity was also determined (Manolov, Ivanov, & Bojilov, 2022).

Anti-HIV-1 RT and Antimicrobial Activity

A study designed 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives as inhibitors of HIV-1 RT. Several compounds showed significant inhibition of HIV-1 RT and exhibited anti-HIV-1 activity and cytotoxicity against T lymphocytes (Chander et al., 2016).

Inhibition of Carbon Steel Corrosion

A study synthesized tertiary amines including 1,3-di-morpholin-4-yl-propan-2-ol (DMP) which acted as anodic inhibitors, retarding the anodic dissolution of iron on carbon steel surfaces (Gao, Liang, & Wang, 2007).

Domino Reaction for Tetrahydroquinoline Derivatives

This research developed a domino reaction of aromatic amines with cyclic enol ethers, catalyzed by indium chloride in water, to synthesize various tetrahydroquinoline derivatives efficiently (Zhang & Li, 2002).

Synthesis of Anticonvulsant and Antimicrobial Agents

A series of 3-substituted-2-thioxoquinazolin-4(3H)-ones were synthesized from anthranilic acid and evaluated for antimicrobial and anticonvulsant activities. Some compounds showed broad-spectrum activity against bacteria and fungi and potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Vasodilatation Activity of Isoquinolinones

Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones were synthesized and found to exhibit the activity of vasodilatation, indicating potential medicinal applications (San-qi, 2010).

Tandem Reaction for 3,4-Dihydroquinolin-2-ones

A tandem reaction combining radical and ionic processes was developed for the synthesis of substituted 3,4-dihydroquinolin-2-ones, important in pharmaceuticals (Zhou, Zhang, & Jiao, 2009).

In Vivo and In Silico Anticonvulsant Activity

This study synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide and evaluated their anticonvulsant activity, both in vivo and in silico. The leader compound showed potential without motor coordination impairment (El Kayal et al., 2019).

Ex Vivo and In Vivo Study on Isoquinoline Precursors

N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides were synthesized as isoquinoline precursors and tested for smooth muscle relaxant activity and effects on cognitive functions in rats, showing promising results (Milusheva et al., 2022).

properties

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-8-4-10-14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7H,3-4,6,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHICRFDCVVASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408988
Record name 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

CAS RN

2637-31-2
Record name 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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